1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one
Description
The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one is a triazolopyridazine derivative featuring a diazepane (1,4-diazepan-1-yl) ring and a benzyloxy-ethanone moiety. Triazolopyridazines are heterocyclic scaffolds known for their role in medicinal chemistry, particularly as bromodomain and extraterminal (BET) protein inhibitors. These compounds interfere with epigenetic regulation by binding to bromodomains, thereby modulating oncogene expression .
Properties
IUPAC Name |
2-phenylmethoxy-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c26-19(14-27-13-16-5-2-1-3-6-16)24-10-4-9-23(11-12-24)18-8-7-17-21-20-15-25(17)22-18/h1-3,5-8,15H,4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEKCOYXPVMPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 1-(4-(
Biological Activity
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(benzyloxy)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.43 g/mol. The structure features a triazolo-pyridazine moiety linked to a diazepane and a benzyloxy group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridazines exhibit antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or inhibition of key enzymes.
Anticancer Activity
Several studies have reported the potential anticancer effects of triazolo derivatives. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various pathways. For example, a related compound demonstrated significant cytotoxicity against human cancer cell lines in vitro.
Antiparasitic Activity
Recent findings suggest that triazolo-pyridazine derivatives could serve as leads for antiparasitic drugs. In particular, studies have shown efficacy against Cryptosporidium species, which are responsible for serious gastrointestinal infections.
The mechanism by which the compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Activity: Many triazolo derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Disruption of DNA Synthesis: Some compounds interfere with DNA replication processes in rapidly dividing cells, such as those found in tumors or parasites.
Case Studies and Research Findings
- Antimicrobial Efficacy:
- Anticancer Studies:
- Antiparasitic Activity:
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
AZD5153
Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one . Key Differences:
1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethan-1-one ()
Structure : Features a trifluoromethyl group and piperazine ring.
Key Differences :
(E)-4b ()
Structure: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid. Key Differences:
- Includes a pyrazole ring and carboxylic acid group.
Physical Properties : Higher melting point (253–255°C) compared to AZD5153 derivatives, suggesting stronger crystalline packing .
Heterocyclic Analogues with Divergent Cores
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone ()
Structure : Combines a triazolo[4,3-a]pyridine core with a benzodioxin group.
Key Differences :
Imidazo-Pyrrolo-Pyrazine Derivatives ()
Structure : e.g., 4-((1S,2R,4S)-4-(Benzyloxy)-2-ethylcyclopentyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine.
Key Differences :
- Increased aromaticity and fused rings likely target kinases or other epigenetic regulators.
- Benzyloxy group similar to the target compound but in a distinct scaffold .
Data Tables
Research Findings and Mechanistic Insights
- AZD5153: Demonstrates that triazolopyridazine derivatives with piperidine/methoxy groups achieve nanomolar potency against BET proteins, with in vivo efficacy in leukemia models .
- Structural Flexibility : Diazepane rings (as in the target compound) may improve binding to larger bromodomain pockets, while rigid piperidine/piperazine systems (AZD5153, ) favor selectivity .
- Methoxy (AZD5153) and trifluoromethyl () groups optimize pharmacokinetics and target engagement .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including nucleophilic substitution, cyclization, and coupling reactions. Key steps include using thionyl chloride for chlorination and refluxing in solvents like dimethylformamide or ethanol. Purification often requires column chromatography. Critical parameters are temperature control (60–120°C), inert atmospheres to prevent oxidation, and stoichiometric ratios of precursors like triazolo-pyridazine and diazepane derivatives .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify ring systems and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides 3D conformation. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O) bonds .
Q. What initial biological screening assays are recommended to assess its pharmacological potential?
Prioritize in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and target-specific binding assays (e.g., fluorescence polarization for bromodomain inhibition). Use BRD4 bromodomains as primary targets due to structural similarity to AZD5153, a triazolopyridazine-based BRD4 inhibitor .
Advanced Research Questions
Q. How can researchers resolve discrepancies in binding affinity data across different assay platforms?
Validate assays using standardized controls (e.g., JQ1 for BRD4). Test under varied conditions (pH, ionic strength) to identify sensitivity factors. Cross-reference with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
Q. What is the mechanistic basis for its interaction with BRD4, and how does bivalent binding enhance potency?
The triazolopyridazine core mimics acetylated lysine residues, binding BRD4’s acetyl-lysine pocket. The diazepane-benzyloxy side chain enables bivalent interactions with adjacent bromodomains, increasing avidity. Molecular dynamics simulations show ~10-fold potency improvement compared to monovalent inhibitors .
Q. How should in vivo efficacy studies be designed to evaluate antitumor activity?
Use xenograft models (e.g., colorectal cancer HCT116) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and biomarkers (e.g., c-Myc downregulation via qPCR). Include pharmacokinetic (PK) profiling to correlate plasma concentration with efficacy .
Q. What strategies improve the compound’s pharmacokinetic profile for translational research?
Modify solubilizing groups (e.g., replace benzyloxy with PEGylated moieties) and assess metabolic stability in liver microsomes. Use prodrug approaches for carboxylic acid derivatives to enhance bioavailability .
Q. How does the compound synergize with PARP inhibitors in combinatorial therapy?
Co-administration with PARP inhibitors (e.g., olaparib) enhances DNA damage in BRCA-mutant models. Design dose-response matrices to calculate combination indices (CI <1 indicates synergy). Validate via γ-H2AX foci quantification .
Q. Which computational methods are effective for structure-activity relationship (SAR) studies?
Perform molecular docking (AutoDock Vina) to predict binding poses against BRD4. Use QSAR models trained on IC₅₀ data from analogous triazolopyridazines to prioritize substituents for synthesis .
Q. How can chemical instability in aqueous buffers be addressed during formulation?
Conduct stability studies under varying pH (2–9) and temperatures (4–37°C). Add antioxidants (e.g., ascorbic acid) to mitigate oxidation. Lyophilization with cryoprotectants (trehalose) improves shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
